molecular formula C20H14ClNO4S B2942848 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate CAS No. 637746-58-8

3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate

Cat. No. B2942848
CAS RN: 637746-58-8
M. Wt: 399.85
InChI Key: TVYYTRRCTANZSF-UHFFFAOYSA-N
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Description

3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of coumarin, which is a natural compound found in many plants and has been used for medicinal purposes for centuries. The synthesis method for this compound involves several steps and has been optimized for maximum yield and purity.

Scientific Research Applications

Antitumor Activity

Researchers have synthesized a series of compounds incorporating the chromen and benzothiazole moieties to evaluate their in vitro antitumor activities against several cancer cell lines. Some derivatives have exhibited significant anticancer activities, comparable to standard drugs like doxorubicin, especially against lung and colon cancer cells (El-Helw et al., 2019).

Antimicrobial Activity

Coumarin-thiazole derivatives have shown promising antimicrobial properties when incorporated into polymers. These compounds, when included in polyurethane varnishes, have demonstrated good antimicrobial effects against various microorganisms, potentially making them suitable for antimicrobial coatings (El‐Wahab et al., 2014).

Fluorescence Properties

The compound and its related derivatives have been studied for their fluorescence efficiency, with some emitting blue light in the region between 450 to 495 nm. These properties are particularly valuable for developing new materials for optical applications, including blue light-emitting devices (Mahadevan et al., 2014).

Sensing Applications

Derivatives of 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate have been synthesized and evaluated as chemosensors for cyanide anions. These compounds exhibit a change in color and fluorescence quenching upon interaction with cyanide, making them potential tools for environmental monitoring and safety applications (Wang et al., 2015).

properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl] 4-chlorobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO4S/c21-9-3-6-18(23)25-13-8-7-12-10-14(20(24)26-16(12)11-13)19-22-15-4-1-2-5-17(15)27-19/h1-2,4-5,7-8,10-11H,3,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYYTRRCTANZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OC(=O)CCCCl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate

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